molecular formula C7H3BrFNO4 B1380322 3-Bromo-2-fluoro-5-nitrobenzoic acid CAS No. 1526564-53-3

3-Bromo-2-fluoro-5-nitrobenzoic acid

Cat. No. B1380322
CAS RN: 1526564-53-3
M. Wt: 264 g/mol
InChI Key: NJJWVKUETMQWGE-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-nitrobenzoic acid is a chemical compound with the molecular weight of 264.01 . It is a solid substance at ambient temperature .


Synthesis Analysis

The synthesis of similar compounds like 2-fluoro-3-nitrobenzoic acid has been reported . The process starts from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then a fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .


Molecular Structure Analysis

The InChI code for 3-Bromo-2-fluoro-5-nitrobenzoic acid is 1S/C7H3BrFNO4/c8-5-2-3 (10 (13)14)1-4 (6 (5)9)7 (11)12/h1-2H, (H,11,12) .


Physical And Chemical Properties Analysis

3-Bromo-2-fluoro-5-nitrobenzoic acid is a solid substance at ambient temperature . The melting point is reported to be between 180-185°C .

Scientific Research Applications

Fluorimetric Analysis

3-Bromo-2-fluoro-5-nitrobenzoic acid and its derivatives can be instrumental in the fluorimetric determination of amino acids. For instance, the reaction of secondary amino acids with fluorogenic reagents like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a compound similar in structure to 3-Bromo-2-fluoro-5-nitrobenzoic acid, shows superior reactivity and fluorescence yield. This method is effective for determining amino acids such as proline, hydroxyproline, and sarcosine, with high sensitivity and low detection limits (Imai & Watanabe, 1981).

Crystallographic Studies

Compounds similar to 3-Bromo-2-fluoro-5-nitrobenzoic acid, such as various substituted benzoic acid derivatives, have been subject to crystallographic studies using X-ray powder diffraction. These studies assist in understanding the molecular geometries and intermolecular interactions of such compounds, contributing to the knowledge of their electronic structure and molecular electrostatic potential. This information is vital in the context of materials science and chemistry (Pramanik, Dey, & Mukherjee, 2019).

Heterocyclic Synthesis

In the field of medicinal chemistry and drug discovery, 3-Bromo-2-fluoro-5-nitrobenzoic acid and related compounds are valuable as building blocks for heterocyclic synthesis. They are used in the preparation of various nitrogenous heterocycles, which are significant in the development of new pharmaceuticals. The versatility of these compounds in forming different heterocyclic structures highlights their importance in the synthesis of diverse chemical libraries (Křupková, Funk, Soural, & Hlaváč, 2013).

Nucleophilic Substitution Reactions

Research has also focused on the behavior of compounds similar to 3-Bromo-2-fluoro-5-nitrobenzoic acid in nucleophilic substitution reactions. This is particularly relevant in organic synthesis, where understanding the reactivity and mechanisms of such reactions can lead to the development of new synthetic routes and compounds. Studies in this area contribute to a deeper understanding of aromatic nucleophilic substitution and its potential applications in synthesis (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and wearing personal protective equipment .

Mechanism of Action

Mode of Action

It’s known that benzylic halides typically react via an sn2 pathway . The compound may interact with its targets through a similar mechanism, leading to changes in the biochemical processes of the cell.

Biochemical Pathways

Nitro compounds are known to affect electron delocalization in biochemical pathways .

Result of Action

It’s known that nitrobenzoic acid derivatives can cause severe skin burns and eye damage .

properties

IUPAC Name

3-bromo-2-fluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJWVKUETMQWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluoro-5-nitrobenzoic acid

CAS RN

1526564-53-3
Record name 3-bromo-2-fluoro-5-nitrobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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